molecular formula C14H26N2O3Si B2412441 3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid CAS No. 1909311-89-2

3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid

Cat. No. B2412441
CAS RN: 1909311-89-2
M. Wt: 298.458
InChI Key: CPVYKUFICQBUSP-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C14H26N2O3Si and its molecular weight is 298.458. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

The derivatives of 3,5-dimethyl-1H-pyrazole, such as those involving trimethylsilyl groups, have been investigated for their effectiveness in inhibiting corrosion. For instance, bipyrazolic derivatives have shown to be highly effective in preventing corrosion of C38 steel in hydrochloric acid solutions, with some derivatives achieving over 95% protection at low concentrations (Missoum et al., 2013).

Synthesis of Heterocyclic Derivatives

These compounds are also utilized in the synthesis of heterocyclic derivatives. Efficient heterocyclization methods have been developed to create isoxazole and pyrazole derivatives from levulinic acid. This method leads to the production of various propanoates and their acid derivatives (Flores et al., 2014).

Ligand Synthesis

The function of [2-(trimethylsilyl)ethoxy]methyl as a protecting group in lithiation reactions has been explored for synthesizing 5-substituted 1-[2-(trimethylsilyl)ethoxy] methyl-1H-pyrazoles and similar compounds, demonstrating its utility in ligand synthesis (Fugina et al., 1992).

Biological Activity

These compounds have been incorporated into various biological studies. For example, a series of 3,5-dimethyl-1H-pyrazole derivatives showed significant antibacterial activity against various bacterial species (Al-Smaisim, 2012). Additionally, other studies have synthesized and characterized derivatives for their potential in biological applications, such as cytotoxic activities against tumor cell lines (Kodadi et al., 2007).

Eco-Friendly Synthesis Strategy

Recent research has focused on the eco-friendly synthesis of these compounds. Computational studies have been conducted to develop economical synthesis strategies for new active biomolecules derived from these compounds, demonstrating a commitment to sustainable chemistry practices (Mabrouk et al., 2020).

properties

IUPAC Name

3-[3,5-dimethyl-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3Si/c1-11-13(6-7-14(17)18)12(2)16(15-11)10-19-8-9-20(3,4)5/h6-10H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVYKUFICQBUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COCC[Si](C)(C)C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid

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